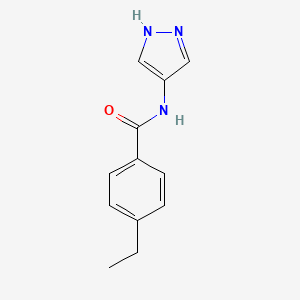![molecular formula C15H17NOS2 B7541937 1-(4-Ethylphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-1-one](/img/structure/B7541937.png)
1-(4-Ethylphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethylphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-1-one, also known as 4-Ethylthio-2-methyl-N-(4-ethylphenyl) propan-1-one (EMC) is a novel chemical compound that has been of great interest to the scientific community. It belongs to the class of thiazole ketones and has been found to have a wide range of applications in various fields such as medicinal chemistry, pharmacology, and analytical chemistry.
作用機序
The exact mechanism of action of EMC is not fully understood. However, it has been proposed that its anti-inflammatory and analgesic effects are due to its ability to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Its antioxidant activity is attributed to its ability to scavenge free radicals and prevent oxidative damage to cells.
Biochemical and Physiological Effects
Studies have shown that EMC has a wide range of biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in animal models of inflammation. It has also been shown to reduce pain and inflammation in animal models of arthritis. Additionally, EMC has been found to have a protective effect on the liver and kidneys in animal models of toxicity.
実験室実験の利点と制限
EMC has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. It has also been found to have low toxicity and is well tolerated in animal models. However, its limitations include its relatively low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several potential future directions for research on EMC. One area of interest is the development of novel metal complexes using EMC as a ligand. These complexes could have potential applications in catalysis and medicinal chemistry. Another area of interest is the investigation of the potential use of EMC as a therapeutic agent for the treatment of various diseases such as cancer and inflammation. Additionally, further studies are needed to elucidate the exact mechanism of action of EMC and its potential side effects.
合成法
The synthesis of EMC involves a multi-step process that requires specialized knowledge and equipment. The first step involves the reaction of 4-methyl-1,3-thiazol-2-amine with ethyl 4-bromobenzoate to form 4-ethylphenyl-2-methyl-1,3-thiazole. This is followed by the reaction of the intermediate with potassium thioacetate to yield EMC. The final product is purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
EMC has been extensively studied for its diverse range of applications in scientific research. It has been found to have potent anti-inflammatory, analgesic, and antioxidant properties. It has also been shown to have antitumor and antimicrobial activity. Additionally, EMC has been used as a ligand in the development of various metal complexes for catalytic and biological applications.
特性
IUPAC Name |
1-(4-ethylphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS2/c1-4-12-5-7-13(8-6-12)14(17)11(3)19-15-16-10(2)9-18-15/h5-9,11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCAUFIXKOWUGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C(C)SC2=NC(=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone](/img/structure/B7541933.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide](/img/structure/B7541939.png)